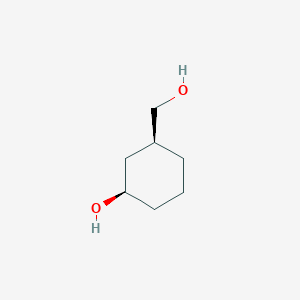

(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

Description

(1R,3S)-3-(Hydroxymethyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 3-position of the cyclohexane ring, with specific (1R,3S) stereochemistry. This compound has garnered attention in medicinal chemistry and materials science due to its conformational rigidity, which enhances molecular interactions in ligand-receptor systems . For instance, it serves as a key structural component in mimetics designed to improve binding affinity, such as in Siglec-8 ligand optimization, where its rigid cyclohexane backbone stabilizes spatial arrangements critical for receptor engagement .

The molecular formula of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is C₇H₁₄O₂, with a molecular weight of 130.18 g/mol.

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C7H14O2/c8-5-6-2-1-3-7(9)4-6/h6-9H,1-5H2/t6-,7+/m0/s1 |

InChI Key |

PFXRPUFYSLHDMF-NKWVEPMBSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)CO |

Canonical SMILES |

C1CC(CC(C1)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1R,3S)-3-oxocyclohexanecarboxylic acid using a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic solvent under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol often involves the use of chiral catalysts to achieve high enantioselectivity. One such method includes the asymmetric hydrogenation of a precursor compound using a chiral rhodium or ruthenium catalyst. This process is carried out under high pressure and temperature conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form (1R,3S)-3-methylcyclohexanol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.

Major Products Formed

Oxidation: (1R,3S)-3-carboxycyclohexanol.

Reduction: (1R,3S)-3-methylcyclohexanol.

Substitution: (1R,3S)-3-chloromethylcyclohexanol or (1R,3S)-3-bromomethylcyclohexanol.

Scientific Research Applications

Chemistry

- Chiral Building Block : (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol serves as a crucial chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex molecules with specific configurations, which is essential in the synthesis of pharmaceuticals and agrochemicals.

-

Reactivity : The compound can undergo various chemical reactions including oxidation, reduction, and substitution. For example:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be further reduced to yield cyclohexane derivatives.

- Substitution : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Applications

- Enzyme Interactions : Research indicates that (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol can modulate enzyme activities through competitive inhibition or allosteric regulation. Studies have shown that derivatives of this compound exhibit significant inhibition of lipase enzymes involved in lipid metabolism, suggesting potential applications in managing metabolic disorders .

- Antiviral Activity : Preliminary studies suggest that it may serve as an intermediate in the synthesis of antiviral agents. Its structural properties allow it to be incorporated into more complex molecules that exhibit antiviral properties against various pathogens .

- Antioxidant Properties : The presence of the hydroxyl group indicates potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Medicinal Chemistry

- Pharmaceutical Intermediate : The compound is investigated for its potential use in drug development. Its unique stereochemistry and functional properties make it a candidate for creating novel therapeutics targeting specific biological pathways.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Potential as an antiviral precursor | |

| Enzyme Inhibition | Modulation of lipase activity | |

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Variable effects on tumor cells |

Table 2: Chemical Reactions Involving (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group oxidized to ketones | KMnO, CrO |

| Reduction | Further reduction to cyclohexane | NaBH, LiAlH |

| Substitution | Hydroxyl group replaced by other groups | SOCl, PBr |

Case Study 1: Enzyme Inhibition Studies

A study demonstrated that derivatives of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol exhibited significant inhibition of lipase enzymes involved in lipid metabolism. This suggests potential applications in managing metabolic disorders such as obesity and diabetes.

Case Study 2: Antioxidant Activity

Another investigation highlighted the antioxidant capacity of similar cyclohexanol derivatives, indicating that (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol could mitigate oxidative damage in cellular models. This property is crucial for developing protective agents against diseases linked to oxidative stress.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes that catalyze its conversion into other biologically active molecules. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the active sites of enzymes.

Comparison with Similar Compounds

Key Observations :

- Functional Group Influence : The hydroxymethyl group in (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol enhances polarity compared to alkyl-substituted analogs like (1R,3S)-3-propylcyclohexan-1-ol (C₉H₁₈O, MW 142.23) .

- Stereochemical Impact : The (1R,3S) configuration imparts distinct conformational preferences, critical for receptor binding. For example, in Siglec-8 ligands, this stereochemistry improved binding affinity by ~2-fold (KD = 259 µM) compared to flexible analogs .

- Derivative Utility : Esterification (e.g., methyl ester in ) increases lipophilicity (logP ~1.5), favoring membrane permeability in drug delivery systems .

Key Findings :

- Tramadol: Unlike (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol, Tramadol’s dimethylaminomethyl and methoxyphenyl groups enable dual mechanisms (opioid receptor agonism and monoamine reuptake inhibition), resulting in broad analgesic use .

- CP 47,497: This synthetic cannabinoid shares a cyclohexanol backbone but includes lipophilic alkyl chains (2-methyloctanyl), enhancing CB1/CB2 receptor binding and psychoactivity .

Q & A

Basic Questions

Q. What are the established synthetic routes for (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol, and how are stereochemical outcomes ensured?

- Methodology : Multi-step synthesis often employs chiral catalysts or protecting groups to control stereochemistry. For example, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl moieties during intermediate steps, as seen in stereochemical studies of cyclohexanol derivatives . Key steps include nucleophilic substitution and oxidation-reduction cycles, with yields optimized via temperature control (e.g., THF at −78°C for stereoselectivity) .

- Verification : 1H NMR and HRMS are critical for confirming regiochemistry and stereochemistry. Peaks at δ 1.2–1.8 ppm (cyclohexane protons) and δ 3.5–4.0 ppm (hydroxyl/hydroxymethyl groups) are diagnostic .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol?

- Analytical Workflow :

- 1H/13C NMR : Assigns proton environments and carbon骨架. For example, axial vs. equatorial hydroxymethyl groups show distinct splitting patterns in 1H NMR .

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 158.13) .

- Gas Chromatography (GC) : Used for purity assessment, with retention indices cross-referenced against NIST databases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol derivatives?

- Catalyst Screening : Palladium chloride and silica-supported catalysts enhance hydrogenolysis efficiency in related cyclohexanol syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates, while hexane minimizes side reactions in non-polar steps .

- Temperature Gradients : Lower temperatures (−20°C to 0°C) favor stereochemical retention during hydroxyl protection .

Q. What mechanistic insights explain contradictory yields reported for similar cyclohexanol derivatives?

- Case Study : A 2023 study reported 85% yield for a bicyclohexanol derivative using 9-BBN as a catalyst , while earlier work achieved only 67% under similar conditions .

- Resolution : Contradictions arise from trace moisture affecting boron-based catalysts. Rigorous drying of reagents and inert atmospheres (N2/Ar) mitigates this .

Q. How does the hydroxymethyl group’s conformation influence the biological activity of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol?

- Structural Analysis : Axial hydroxymethyl groups increase hydrogen-bonding potential with enzyme active sites, as observed in adenosine deaminase inhibition studies .

- In Silico Modeling : DFT calculations (B3LYP/6-31G*) reveal that equatorial conformers have lower steric strain (ΔG ≈ 2.3 kcal/mol) but reduced binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.